INTERLEUKIN-2
Beschreibung
Interleukin-2 (IL-2) is a cytokine critical for immune regulation, primarily produced by activated T cells. It promotes the proliferation and differentiation of T cells, natural killer (NK) cells, and B cells, making it indispensable for adaptive and innate immunity . Clinically, IL-2 is used as an immunotherapy for metastatic melanoma and renal cell carcinoma (RCC), achieving response rates of 15–20% in these cancers . Beyond oncology, IL-2 exhibits bacteriolytic activity distinct from lysozyme, acting on Escherichia coli and other pathogens through mechanisms involving cationic interactions . Recent studies also highlight its role in wound healing by modulating inflammatory responses and its utility in autoimmune therapies via regulatory T cell (Treg) activation .
Eigenschaften
CAS-Nummer |
102524-44-7 |
|---|---|
Molekularformel |
C6H5Cl2NO2S |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Escherichia coli-Based Expression
The majority of commercial and research-grade IL-2 is produced via recombinant expression in Escherichia coli. This system offers high yield and scalability, with IL-2 typically accumulating in inclusion bodies due to its hydrophobic nature. After cell lysis, inclusion bodies are isolated via centrifugation and solubilized using denaturing agents such as 6 M guanidinium chloride and 10 mM dithiothreitol (DTT) to reduce disulfide bonds. A critical challenge lies in refolding the protein to restore native conformation, which requires precise control of pH, redox conditions, and protein concentration. Dilution refolding at 1 µg/mL IL-2 in pH 8.5 buffer containing 1.5 µM CuSO₄ achieves ~30% recovery of bioactive protein.
Table 1: Key Parameters for E. coli-Derived IL-2 Production
Mammalian Expression Systems
Chinese Hamster Ovary (CHO) cells are increasingly used for clinical-grade IL-2 due to their ability to perform post-translational modifications. Recombinant IL-2 expressed in CHO cells migrates as a 15 kDa glycoprotein with ≥95% purity after affinity and ion-exchange chromatography. This system avoids inclusion body formation, simplifying downstream processing but requiring longer cultivation times (14–21 days) and higher costs compared to microbial systems.
Chromatographic Purification Strategies
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the gold standard for final polishing, yielding >95% pure IL-2. A C18 column with a gradient of acetonitrile (15–60%) in 0.1% trifluoroacetic acid separates native and misfolded IL-2 isoforms. Native IL-2 elutes at ~42% acetonitrile, while reduced forms appear as later peaks.
Table 2: Chromatographic Performance Metrics
| Method | Purity Achieved | Key Contaminants Removed | Source |
|---|---|---|---|
| Gel-permeation | 40–60% | Host proteins, nucleic acids | |
| RP-HPLC | >95% | Misfolded IL-2, BCGF | |
| Hydrophobic interaction | 80–90% | Residual phytohemagglutinin |
Renaturation and Oxidative Folding
IL-2’s bioactivity depends on correct disulfide bonding (Cys¹⁰⁵–Cys¹⁴⁵). Refolding by rapid dilution into pH 8.5 buffer with Cu²⁺ catalyzes air oxidation, achieving ~30% recovery of native protein. Aggregation remains a major bottleneck, necessitating ultra-low protein concentrations (≤1 µg/mL). Alternative approaches like pulse renaturation or additive screening (e.g., arginine, cyclodextrins) have shown limited success in improving yields.
Analytical Characterization of IL-2
Bioactivity Assays
IL-2 potency is quantified using CTLL-2 cell proliferation assays, with specific activities exceeding 2 × 10⁶ U/mg. Dose-response curves must demonstrate linearity between 0.2–2 ng/mL for regulatory compliance.
Physicochemical Analysis
SDS-PAGE under reducing conditions confirms molecular weight (15 kDa), while circular dichroism verifies secondary structure. Endotoxin levels are critical for clinical batches, requiring <0.1 ng/µg by Limulus amebocyte lysate (LAL) testing.
Clinical-Grade Manufacturing Considerations
High-dose IL-2 (aldesleukin) is produced under Current Good Manufacturing Practices (cGMP) with stringent controls. The FDA-approved regimen for metastatic renal cell carcinoma involves intravenous boluses of 600,000 IU/kg every 8 hours. Low-dose formulations (e.g., 1–3 MIU/day) reduce vascular leak syndrome toxicity while maintaining efficacy.
Analyse Chemischer Reaktionen
Receptor Binding Dynamics and Affinity
IL-2 interacts with a heterotrimeric receptor (IL-2R) composed of α (CD25), β (CD122), and γ (CD132) subunits. Binding occurs in a two-step mechanism:
-
High-affinity binding : IL-2 first binds CD25 (K~d~ = 10⁻¹¹ M), followed by recruitment of CD122/CD132 to form the active signaling complex .
-
Intermediate-affinity binding : IL-2 binds CD122/CD132 alone (K~d~ = 10⁻⁹ M), primarily on effector T and NK cells .
Engineered IL-2 variants like THOR-707 disrupt CD25 binding through steric hindrance (P65K mutation + 40 kDa PEGylation), reducing CD25 affinity by >100-fold while retaining CD122/CD132 engagement (K~d~ = 1.96 µM for CD122) .
Signaling Pathways and Molecular Interactions
IL-2 activates three key pathways via JAK-STAT, PI3K/Akt/mTOR, and MAPK/ERK:
Computational designs (e.g., H9 variant) enhance STAT5 activation by stabilizing IL-2's hydrophobic core, increasing IL-2Rβ affinity 40-fold (K~d~ = 2.92 nM vs. 144 nM wild-type) .
Protein Engineering and Structural Modifications
Recent advances focus on altering IL-2’s receptor bias and pharmacokinetics:
Engineered IL-2 Variants
Pegylation Strategies
-
Site-specific PEGylation : At AzK residues (e.g., K35, R38) reduces renal clearance, extending half-life from minutes to hours .
-
Albumin fusion : Increases bioavailability 50-fold via FcRn recycling .
Thermodynamic and Kinetic Parameters
Biophysical analyses reveal structural determinants of IL-2 activity:
| Parameter | Wild-Type IL-2 | Engineered H9 Variant |
|---|---|---|
| T~m~ (°C) | 43.2 | 52.0 |
| IL-2Rβ K~d~ (nM) | 144 | 2.92 |
| ΔH (kcal/mol) | -7.64 | -15.0 |
| ΔS (kcal/mol) | 4.79 | -13.1 |
Stabilizing mutations (e.g., H9) increase enthalpic contributions (ΔH = -15.0 kcal/mol) while reducing entropy penalty .
Clinical Implications and Challenges
-
Cancer immunotherapy : CD122-biased IL-2 (e.g., THOR-707) enhances CD8⁺ T/NK cell activation without Treg expansion .
-
Autoimmunity : Low-dose IL-2 or CD25-biased variants (e.g., pegylated IL-2 with K35E mutation) expand Tregs, suppressing inflammation .
-
Toxicity mitigation : Structural modifications (e.g., PEGylation, albumin fusion) reduce vascular leak syndrome and improve tolerability .
Wissenschaftliche Forschungsanwendungen
Cancer Immunotherapy
IL-2 has been extensively studied as an immunotherapeutic agent for various malignancies, particularly metastatic melanoma and renal cell carcinoma. High-dose IL-2 therapy has shown objective response rates of 20% to 35% in selected patients with advanced cancers . Notably, complete responses have been durable, with some patients remaining disease-free for over two years .
Table 1: Summary of Clinical Trials Using this compound for Cancer Treatment
Autoimmune Diseases
Recent studies have explored the use of low-dose IL-2 in treating autoimmune conditions such as primary Sjögren's syndrome. A randomized controlled trial demonstrated that low-dose IL-2 effectively restored immune balance by increasing regulatory T cells while minimizing side effects . This application underscores IL-2's potential not only as an anti-cancer agent but also as a modulator of immune responses in autoimmune diseases.
Engineered Forms of IL-2
Recent advancements include the development of mutant forms of IL-2 with reduced affinity for the high-affinity receptor. These engineered variants aim to enhance antitumor activity while minimizing adverse effects. For instance, studies have shown that a mutant IL-2 can induce greater cytotoxicity against tumors without significantly affecting normal tissues .
Table 2: Comparison of Wild-Type and Mutant this compound
| Feature | Wild-Type this compound | Mutant this compound |
|---|---|---|
| Affinity for IL-2Rα | High | Reduced |
| Cytotoxicity | Moderate | Enhanced |
| Side Effects | Severe | Mild |
| Antitumor Efficacy | Variable | Improved |
Case Study 1: High-Dose this compound in Metastatic Cancer
In a cohort study involving 652 patients treated with high-dose IL-2, significant tumor regressions were observed, particularly in those with metastatic renal cell carcinoma. The study highlighted the importance of patient selection and optimal dosing strategies to maximize therapeutic outcomes while managing toxicity .
Case Study 2: Low-Dose this compound in Autoimmunity
A double-blind trial involving patients with primary Sjögren's syndrome demonstrated that low-dose IL-2 not only improved clinical symptoms but also restored immune homeostasis by increasing regulatory T cell populations. This finding suggests that low doses can be safely administered to modulate immune responses in autoimmune diseases .
Wirkmechanismus
Interleukin-2 exerts its effects by binding to its receptor, which consists of three subunits: alpha (CD25), beta (CD122), and gamma (CD132). This binding leads to the activation of various signaling pathways, including the JAK-STAT pathway, the PI3K/Akt/mTOR pathway, and the MAPK/ERK pathway. These pathways result in the proliferation and activation of T cells and natural killer cells .
Vergleich Mit ähnlichen Verbindungen
Interferon-alfa (IFN-α)
- Mechanism : IFN-α activates JAK-STAT pathways to induce antiviral and antitumor responses, unlike IL-2’s focus on T cell expansion.
- Clinical Efficacy: In metastatic RCC, IL-2 monotherapy showed a 15% objective response rate (ORR), while IFN-α achieved 12%. Combination therapy (IL-2 + IFN-α) marginally improved ORR to 18% but increased toxicity .
- Safety : IL-2 causes severe capillary leak syndrome and hypotension at high doses, whereas IFN-α is associated with flu-like symptoms and depression .
IL-10 and IL-6
- Function : IL-10 is anti-inflammatory, suppressing pro-inflammatory cytokines, while IL-6 drives acute-phase responses and B cell differentiation.
- Therapeutic Use: IL-2’s pro-inflammatory effects contrast with IL-10’s role in mitigating autoimmune diseases. Elevated IL-6 correlates with poor prognosis in cancers, unlike IL-2’s direct antitumor activity .
IL-15
- Overlap and Divergence : IL-15 shares IL-2’s receptor β and γ chains but targets memory CD8+ T cells and NK cells more selectively. Preclinical studies suggest IL-15 may offer similar efficacy to IL-2 with reduced Treg activation and toxicity .
IL-2 vs. Lysozyme in Bacteriolytic Activity
IL-2 in Combination Therapies
IL-2 + gp100 Peptide Vaccine (Melanoma)
- Efficacy : A randomized trial demonstrated a 16% ORR for the combination vs. 6% for IL-2 alone (p = 0.03), with prolonged progression-free survival (2.2 vs. 1.6 months; p = 0.008) .
- Toxicity : Grade 3–4 adverse events (e.g., hypotension, thrombocytopenia) were comparable between groups, emphasizing the additive benefit without heightened toxicity .
IL-2 + Adoptive NK Cell Therapy (Lung Metastases)
- Aerosolized IL-2 combined with NK cells reduced metastatic burden in preclinical models, leveraging localized delivery to minimize systemic toxicity .
Economic and Clinical Context
- Cost-Effectiveness: In China, IL-2 monotherapy for RCC costs $28,800/quality-adjusted life year (QALY), outperformed by sunitinib ($34,500/QALY) due to superior efficacy .
Biologische Aktivität
Interleukin-2 (IL-2) is a pivotal cytokine in the immune system, primarily known for its role in the proliferation and activation of T cells and natural killer (NK) cells. This article explores the biological activity of IL-2, focusing on its mechanisms, therapeutic applications, and recent research findings.
Overview of this compound
IL-2 was first identified as a T-cell growth factor and has since been recognized for its broad biological functions, including:
- T Cell Proliferation : IL-2 stimulates the growth and differentiation of T cells, particularly CD8+ cytotoxic T lymphocytes.
- NK Cell Activation : It enhances the cytolytic activity of NK cells, which are crucial for the elimination of tumor cells.
- Regulatory Functions : IL-2 is essential for the development and maintenance of regulatory T cells (Tregs), which help maintain immune tolerance and prevent autoimmunity .
IL-2 exerts its effects through binding to the IL-2 receptor (IL-2R), which exists in three forms: low-affinity (IL-2Rβ), intermediate-affinity (IL-2Rγ), and high-affinity (IL-2Rα). The high-affinity receptor is crucial for mediating the potent effects of IL-2 on T cell proliferation and activation. However, this strong interaction can also lead to significant side effects, limiting its therapeutic use .
Table 1: Types of IL-2 Receptors
| Receptor Type | Composition | Affinity Level |
|---|---|---|
| Low-Affinity | IL-2Rβ | Low |
| Intermediate-Affinity | IL-2Rγ | Moderate |
| High-Affinity | IL-2Rα + IL-2Rβ + IL-2Rγ | High |
Therapeutic Applications
IL-2 has been extensively studied as an immunotherapy agent, particularly in oncology. Its ability to induce robust T cell responses has led to its use in treating various cancers, notably metastatic melanoma and renal cell carcinoma.
Case Studies
-
Metastatic Melanoma :
- A landmark case involved a 33-year-old woman treated with high-dose IL-2 who achieved complete remission from metastatic melanoma after experiencing severe side effects, including capillary leak syndrome . This case highlighted the potential of IL-2 as a powerful immunotherapeutic agent despite its toxicity.
- Clinical Trials :
Recent Research Findings
Recent studies have focused on modifying IL-2 to enhance its therapeutic index. For instance, researchers have developed mutant forms of IL-2 that exhibit reduced affinity for the high-affinity receptor while maintaining antitumor activity. These mutants show promise in reducing toxicity while still promoting immune responses .
Table 2: Comparison of Wild Type and Mutant IL-2
| Property | Wild Type IL-2 | Mutant IL-2 |
|---|---|---|
| Affinity for IL-2Rα | High | Reduced |
| PBMC Proliferation Induction | High | Moderate |
| IFN-gamma Secretion | Higher | Lower |
| Antitumor Activity | Effective | More effective |
Q & A
Q. How can IL-2 delivery systems be optimized to reduce toxicity while maintaining efficacy?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
